![molecular formula C10H11N3OS B1600136 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211244-82-5](/img/structure/B1600136.png)

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

説明

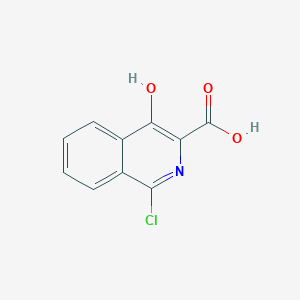

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one (EMPT) is a novel synthetic compound with a wide range of potential applications for scientific research. It belongs to the pyrido[2,3-d]pyrimidin-7-one family of compounds, which are characterized by their aromatic, heterocyclic ring systems. EMPT has a range of interesting properties, such as its ability to act as a ligand for metal ions, and its potential as a fluorescent probe.

科学的研究の応用

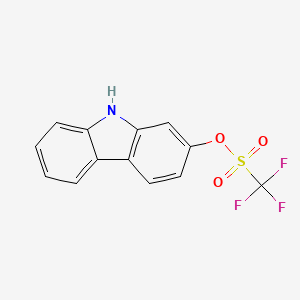

Synthesis and Crystal Structure

Research has explored the synthesis of various pyrido[2,3-d]pyrimidin-7-one derivatives, highlighting methodologies for creating compounds with potential pharmaceutical applications. For instance, one study detailed the synthesis and crystal structure of related tricyclic compounds through condensation and ring closure processes, offering insights into their structural configurations which can be foundational for further chemical investigations (Campaigne, Huffman, & Selby, 1979).

Cyclin-dependent Kinase (Cdk) Inhibition

Another significant application is in the development of inhibitors for cyclin-dependent kinases, which are crucial for cell cycle regulation. The compound 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one and its analogues have been identified as potent inhibitors of Cdk4, highlighting their potential in cancer therapy through the inhibition of cell division cycle progression (Barvian et al., 2000).

Green Chemistry Approaches

The focus on environmentally friendly synthesis methods for pyrido[2,3-d]pyrimidine derivatives is another key area of application. For example, a one-pot synthesis utilizing a nanocatalyst under solvent-free conditions was developed, showcasing a rapid and efficient method to produce these compounds with excellent yields, supporting green chemistry principles (Mohsenimehr et al., 2014).

作用機序

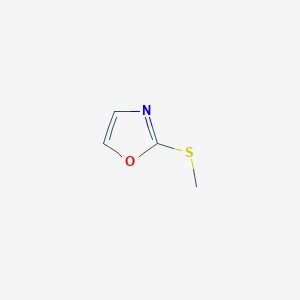

Target of Action

The primary target of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one is the Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell mitosis .

Mode of Action

The compound exhibits strong binding affinity to TTK . It interacts with the kinase domain of TTK, inhibiting its activity . This inhibition disrupts the normal function of the spindle assembly checkpoint, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of TTK affects the spindle assembly checkpoint pathway . This checkpoint ensures that all chromosomes are correctly attached to the spindle microtubules before the cell proceeds to anaphase . Disruption of this checkpoint can lead to genomic instability and cell death .

Pharmacokinetics

The compound has high gastrointestinal absorption, indicating good oral bioavailability .

Result of Action

The inhibition of TTK by 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one leads to disruption of the spindle assembly checkpoint . This can result in cell cycle arrest and potentially cell death, particularly in cancer cells that rely on TTK for survival .

Action Environment

The action of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s solubility and hence its absorption . Additionally, the presence of other drugs that induce or inhibit P-glycoprotein or cytochrome P450 enzymes could potentially affect the compound’s bioavailability and metabolism .

特性

IUPAC Name |

8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-3-13-8(14)5-4-7-6-11-10(15-2)12-9(7)13/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYUFDKLBWLNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC2=CN=C(N=C21)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441760 | |

| Record name | 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one | |

CAS RN |

211244-82-5 | |

| Record name | 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211244-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

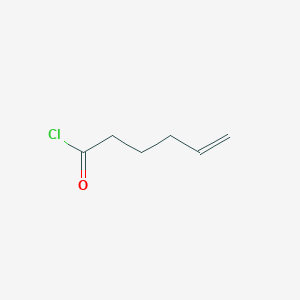

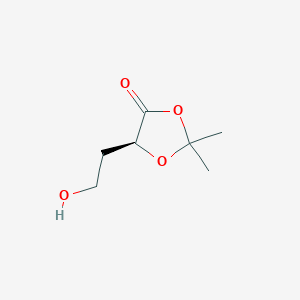

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)

![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)

![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)